molecular formula C20H16INO3S B4737404 ETHYL 2-(2-IODOBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE

ETHYL 2-(2-IODOBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B4737404
M. Wt: 477.3 g/mol
InChI Key: GGTZFNJIOVXUAL-UHFFFAOYSA-N
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Description

ETHYL 2-(2-IODOBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene compounds are known for their aromatic properties and are widely used in various fields of chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(2-IODOBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves a multi-step process. One common method starts with the preparation of the thiophene core, followed by the introduction of the benzamido and phenyl groups. The iodination step is usually carried out using iodine or iodinating agents under controlled conditions.

    Preparation of Thiophene Core: The thiophene core can be synthesized through a cyclization reaction involving suitable precursors such as 1,4-diketones or α,β-unsaturated carbonyl compounds.

    Introduction of Benzamido Group: The benzamido group is introduced through an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Iodination: The iodination of the benzamido group is achieved using iodine or iodinating agents like N-iodosuccinimide (NIS) under mild conditions to avoid over-iodination.

    Final Coupling: The phenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(2-IODOBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.

    Substitution: The iodinated benzamido group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: m-CPBA, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles (amines, thiols), base (NaOH, K2CO3)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Substituted benzamido derivatives

Scientific Research Applications

ETHYL 2-(2-IODOBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antibacterial and anticancer agent due to its ability to interact with biological targets.

    Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and conductive polymers.

    Biological Research: The compound is used in studies involving protein-ligand interactions and enzyme inhibition.

    Industrial Applications: It is explored for use in the synthesis of advanced materials and as a precursor for other functionalized thiophene derivatives.

Mechanism of Action

The mechanism of action of ETHYL 2-(2-IODOBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The iodinated benzamido group can form strong interactions with biological macromolecules, while the thiophene core provides stability and enhances binding affinity. The compound may inhibit enzyme activity or disrupt cellular processes by binding to active sites or allosteric sites on proteins.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-(2-BROMOBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE
  • ETHYL 2-(2-CHLOROBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE
  • ETHYL 2-(2-FLUOROBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE

Uniqueness

ETHYL 2-(2-IODOBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE is unique due to the presence of the iodinated benzamido group, which imparts distinct chemical reactivity and biological activity. The iodine atom enhances the compound’s ability to participate in halogen bonding and increases its electron density, making it more reactive in certain chemical transformations.

Properties

IUPAC Name

ethyl 2-[(2-iodobenzoyl)amino]-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16INO3S/c1-2-25-20(24)17-15(13-8-4-3-5-9-13)12-26-19(17)22-18(23)14-10-6-7-11-16(14)21/h3-12H,2H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTZFNJIOVXUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16INO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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